methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate
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Overview
Description
Methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate is an organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its chiral center, making it an enantiomerically pure substance. It is often used as an intermediate in the synthesis of more complex molecules and has applications in pharmaceuticals and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the reduction of a precursor compound, such as a keto ester, using a chiral reducing agent. For example, the reduction of methyl 2-oxo-3-hydroxy-2-methylpropanoate with a chiral borane complex can yield the desired product with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes using cost-effective and efficient catalysts. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Methyl 2-oxo-3-hydroxy-2-methylpropanoate.
Reduction: Methyl (2R)-2-amino-3-hydroxy-2-methylpropanol.
Substitution: Various amides or carbamates depending on the substituent used.
Scientific Research Applications
Methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the biosynthesis of amino acids and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate can be compared with other similar compounds, such as:
Methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate: The enantiomer of the compound, which may have different biological activities and properties.
Methyl 2-amino-3-hydroxybutanoate: A structurally similar compound with a different side chain, leading to variations in reactivity and applications.
Methyl 2-amino-3-hydroxy-2-phenylpropanoate:
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which make it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C5H11NO3 |
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Molecular Weight |
133.15 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C5H11NO3/c1-5(6,3-7)4(8)9-2/h7H,3,6H2,1-2H3/t5-/m1/s1 |
InChI Key |
VKHHAZQVRNQDHW-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@@](CO)(C(=O)OC)N |
Canonical SMILES |
CC(CO)(C(=O)OC)N |
Origin of Product |
United States |
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